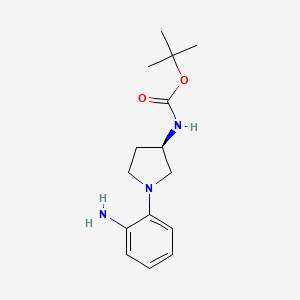

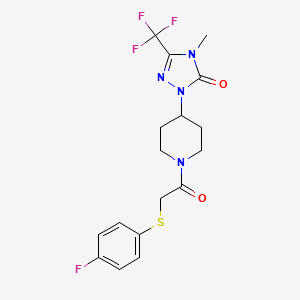

(R)-tert-Butyl 1-(2-aminophenyl)pyrrolidin-3-ylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrrolidines are organic compounds with a five-membered ring structure containing four carbon atoms and one nitrogen atom . Carbamates are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3 .

Synthesis Analysis

Pyrrolidines can be synthesized through a variety of methods. One efficient method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Carbamates can be synthesized through carbamoylation, which involves a reaction of carbonylimidazolide in water with a nucleophile .Molecular Structure Analysis

The molecular structure of pyrrolidines consists of a five-membered ring with four carbon atoms and one nitrogen atom . The structure of carbamates involves an ester of carbamic acid, typically represented as R1O(C=O)NR2R3 .Chemical Reactions Analysis

Pyrrolidines can undergo a variety of chemical reactions. For example, they can be alkylated or arylated using simple aryl or alkyl halides . Carbamates can be formed in situ and subsequently reacted with substituted phenols .Physical And Chemical Properties Analysis

Pyrrolidines are typically colorless liquids that are miscible with water and most organic solvents . The physical and chemical properties of carbamates can vary widely depending on their specific structure .Scientific Research Applications

Synthesis of Trifluoroethoxylated Compounds

This compound is utilized in the synthesis of trifluoroethoxylated dihydropyrrolidones through rhodium-catalyzed oxidation and trifluoroethoxylation of pyrrolidones . These compounds exhibit anti-tumor activity and can serve as hit compounds for further pharmaceutical research.

Biological Potential of Indole Derivatives

The indole scaffold, which is structurally related to the compound , is found in many bioactive molecules with clinical applications. Indole derivatives, including those related to this compound, have shown a wide range of biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Organic Synthesis Intermediate

As an ester class organic compound, it serves as an intermediate in organic synthesis. Its structure allows for further functionalization, making it a versatile building block in the synthesis of more complex molecules .

Protection of Amino Groups

In synthetic chemistry, protecting groups like the tert-butyl carbamate group are essential for the temporary modification of functional groups to prevent unwanted reactions. This compound is specifically used for the protection of amino groups during chemical reactions .

Synthesis of Substituted Pyrroles

It is also used in the synthesis of tetrasubstituted pyrroles, where the pyrrole ring is functionalized at the C-3 position with ester or ketone groups. This is a key step in the production of various pharmaceuticals and organic compounds .

Chemical Reagent and Building Block

The compound acts as a chemical reagent and building block in organic chemistry, providing a foundation for the synthesis of a wide array of chemical entities. Its polar structure makes it soluble in polar solvents, facilitating its use in various chemical reactions .

Mechanism of Action

Target of Action

It’s known that indole derivatives, which share structural similarities with this compound, bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

It’s known that similar compounds can affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

Similar compounds have been shown to exhibit various biological activities, suggesting that this compound may have similar effects .

Safety and Hazards

Future Directions

properties

IUPAC Name |

tert-butyl N-[(3R)-1-(2-aminophenyl)pyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-11-8-9-18(10-11)13-7-5-4-6-12(13)16/h4-7,11H,8-10,16H2,1-3H3,(H,17,19)/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLRIYMDMZTSSK-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-[(4-nitrophenyl)methoxy][1-(pyridin-2-yl)ethylidene]amine](/img/structure/B2787949.png)

![(1R,5S)-8-((4-ethoxy-3-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2787956.png)

![4-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2787960.png)

![3-(2-methoxyethyl)-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2787961.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2787962.png)

![Ethyl 4-[(6-chloro-5,7-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2787964.png)

![2-Chloro-N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]acetamide](/img/structure/B2787971.png)